4,4'-Thiodianiline
Overview
Description
4,4'-Thiodianiline is a sulfur-containing aromatic amine that has been studied for its potential applications and effects. It is a compound of interest due to its structural properties and the presence of the sulfur atom, which can influence its chemical behavior and interactions with other substances.
Synthesis Analysis
The synthesis of sulfur-containing aromatic compounds like 4,4'-thiodianiline can be complex, involving multiple steps and reactions. For instance, the synthesis of an aromatic sulfur-containing diamine, which is structurally related to 4,4'-thiodianiline, was reported using a sulfur-containing dianhydride and various aromatic tetracarboxylic dianhydrides . Another related compound, 4,4-diphenyl-3,4-dihydro-2H-1,4-thiasiline, was synthesized starting from diphenyl(divinyl)silane through a sequence of reactions including free-radical thiylation, reduction, heterocyclization, oxidation, and the Pummerer rearrangement .
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4'-thiodianiline, such as 4-thiouridine, has been analyzed using X-ray crystallography. The structure of 4-thiouridine revealed that it assumes a keto-keto structure with the ribose moiety in a C(3')-endo conformation . The presence of sulfur in the molecule can lead to unique stacking interactions and conformational arrangements, as seen in the syn conformation of the pyrimidine ring in 4-thiouridine .
Chemical Reactions Analysis
4,4'-Thiodianiline and its derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, thiacalix aniline, a cyclic tetramer of p-tert-butylaniline bridged with sulfides, has been shown to extract Au(III) and Pd(II) ions specifically from acidic solutions . This demonstrates the potential of sulfur-containing anilines to act as extractants in metal ion separation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-thiodianiline derivatives are influenced by their molecular structure. Polyimides synthesized from a related diamine, 4,4'-thiobis[(p-phenylenesulfanyl)aniline], exhibited good thermal, mechanical, and optical properties, with high glass transition temperatures and thermal stability . The electrochemical properties of 4-thiouracil derivatives, which share structural similarities with 4,4'-thiodianiline, have been studied, showing catalytic hydrogen discharge waves and reduction processes that are influenced by pH .
Carcinogenicity Analysis
A bioassay of 4,4'-thiodianiline for possible carcinogenicity revealed that the compound was carcinogenic in rats and mice, inducing tumors in various organs such as the liver, thyroid, colon, and ear canal in rats, and the liver and thyroid in mice . This study highlights the potential health risks associated with exposure to 4,4'-thiodianiline and underscores the importance of understanding its toxicological profile.
Scientific Research Applications
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Chemical Synthesis
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Medicine Production
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Polyimine Vitrimers Synthesis
- Carcinogenicity Studies
- 4,4’-Thiodianiline is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .
- Oral exposure to 4,4’-Thiodianiline caused tumors at several different tissue sites in mice and rats .
- In studies with rasH2 transgenic mice (which carry a human gene that increases their susceptibility to cancer), dietary exposure to 4,4’-Thiodianiline caused increased proliferation of thyroid follicular cells and benign thyroid-gland tumors .
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Environmental Monitoring
- 4,4’-Thiodianiline can be used as a target compound in environmental monitoring .
- It’s often looked for in industrial waste and other environmental samples due to its potential toxicity .
- Analytical methods such as gas chromatography and mass spectrometry are typically used to detect and quantify it .
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Material Science
Safety And Hazards
properties
IUPAC Name |
4-(4-aminophenyl)sulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFHJVPAJKPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Record name | 4,4'-THIODIANILINE | |
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DSSTOX Substance ID |
DTXSID9021344 | |
Record name | 4,4'-Thiodianiline | |
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Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992), Brown solid; [CAMEO] Fine slightly violet crystals; [MSDSonline] | |
Record name | 4,4'-THIODIANILINE | |
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Record name | 4,4'-Thiodianiline | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid, Soluble in aqueous hydrochloric acid, Slightly soluble in water | |
Record name | 4,4'-THIODIANILINE | |
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Record name | 4,4'-THIOBISBENZENAMINE | |
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Vapor Pressure |
0.0000111 [mmHg] | |
Record name | 4,4'-Thiodianiline | |
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Product Name |
4,4'-Thiodianiline | |
Color/Form |
Needles (from water) | |
CAS RN |
139-65-1 | |
Record name | 4,4'-THIODIANILINE | |
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Record name | 4,4′-Diaminodiphenyl sulfide | |
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Record name | 4,4'-Thiodianiline | |
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Record name | 4,4'-Thiodianiline | |
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Record name | 4,4'-Thiodianiline | |
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Record name | 4,4'-thiodianiline | |
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Record name | 4,4'-THIODIANILINE | |
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Record name | 4,4'-THIOBISBENZENAMINE | |
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Melting Point |
226 to 228 °F (NTP, 1992), 108.5 °C | |
Record name | 4,4'-THIODIANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16106 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4'-THIOBISBENZENAMINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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